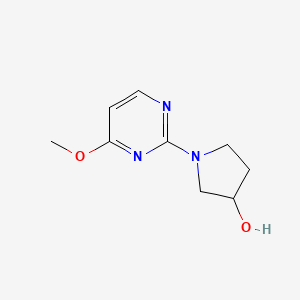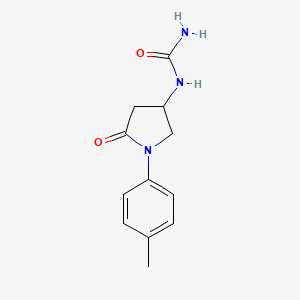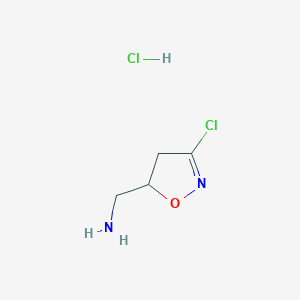
4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate” is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring . The “4-oxo” indicates the presence of a carbonyl group at the 4th position of the chromene ring, and the “3-phenyl” indicates the presence of a phenyl group at the 3rd position . The “7-yl 3-nitrobenzoate” part suggests that there is a nitrobenzoate group attached to the 7th position of the chromene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the chromene ring system, with the various substituents (the carbonyl group, the phenyl group, and the nitrobenzoate group) attached at the appropriate positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be expected for this compound, based on its structure, include a relatively high molecular weight, potential aromaticity (due to the presence of the chromene and phenyl rings), and the potential for both polar and nonpolar character (due to the presence of both polar (carbonyl, nitro) and nonpolar (phenyl) groups) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Mesogenic Materials
Research by Abboud, Lafta, and Tomi (2017) focused on synthesizing a new mesogenic homologous series bearing a 1,3,4-oxadiazole ring with a nitro terminal group. These compounds were characterized for their liquid crystalline properties, showing different mesophases influenced by the presence of the nitro group and the alkoxy terminal chain, highlighting their potential in materials science and display technologies Abboud et al., 2017.
Physico-Chemical Properties of Polar Liquid Crystal Materials
Morita and colleagues (2008) explored the synthesis and properties of a series of compounds incorporating a coumarin skeleton at the terminal position. These compounds exhibited nematic liquid crystalline phases, offering insights into the design of liquid crystal displays and other optical devices Morita et al., 2008.
Structural Analysis and Coordination Chemistry
Research by Win et al. (2011) on the title compound (4-Chloro-3-nitrobenzoato)triphenyltin(IV) provided detailed insights into its distorted tetrahedral geometry and intermolecular hydrogen bonding, contributing to coordination chemistry and the development of new materials Win et al., 2011.
NMR Characterization of Heterocyclic Derivatives
Kim et al. (2018) focused on the NMR characterization of 1,3,4‐oxadiazole derivatives, highlighting the significance of structural analysis in understanding the properties and potential applications of these compounds in drug development and chemical synthesis Kim et al., 2018.
Antibacterial Effects of Chromen-2-one Derivatives
Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity, providing valuable data for the development of new antimicrobial agents Behrami & Dobroshi, 2019.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-21-18-10-9-17(29-22(25)15-7-4-8-16(11-15)23(26)27)12-20(18)28-13-19(21)14-5-2-1-3-6-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDUQQZNAVPABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

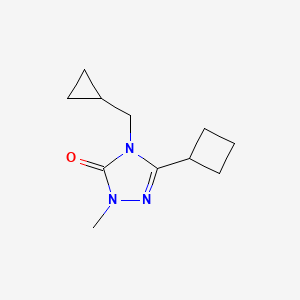
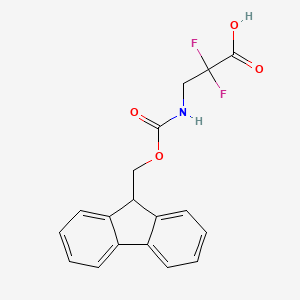
![4-[[Benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2445832.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylph enyl)carboxamide](/img/structure/B2445836.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)

![2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2445841.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2445842.png)
![N-[3-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2445843.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2445844.png)
